![molecular formula C21H20N2O3 B2732199 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-58-3](/img/no-structure.png)

1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

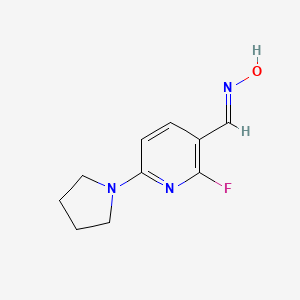

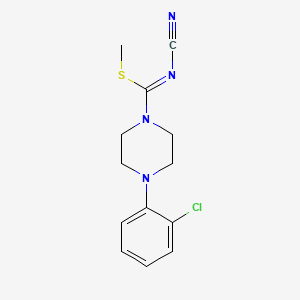

“1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Scientific Research Applications

Chemical Properties and Applications

The compound 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione, due to its complex structure, may have unique interactions and properties that make it a subject of interest in chemical research. Its applications might extend to the development of new materials with specific optical or electronic properties, as seen in related pyrimidine and quinazoline derivatives. For instance, functionalized quinazolines and pyrimidines have been extensively researched for their applications in optoelectronic materials, highlighting the importance of these compounds in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, pyrimidine derivatives, including structures similar to this compound, play a pivotal role due to their wide range of biological activities. These activities include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives offer insights into their mechanism of action and potential therapeutic applications (Rashid et al., 2021).

Environmental Impact

While not directly related to this compound, the environmental impact and fate of chemically related compounds, such as parabens and benzophenones, have been studied to understand their behavior in aquatic environments. This research is crucial for assessing the ecological risks associated with the widespread use of these compounds in consumer products and their potential endocrine-disrupting effects (Haman et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-amino-4-butyl-6-benzylpyrimidine with 2,3-dichloro-1,4-naphthoquinone followed by cyclization with sodium methoxide.", "Starting Materials": [ "2-amino-4-butyl-6-benzylpyrimidine", "2,3-dichloro-1,4-naphthoquinone", "Sodium methoxide" ], "Reaction": [ "Step 1: 2-amino-4-butyl-6-benzylpyrimidine is reacted with 2,3-dichloro-1,4-naphthoquinone in the presence of a base such as potassium carbonate in DMF to form the intermediate 1-benzyl-3-butyl-2-chloro-4-(benzylamino)naphthalene-1,4-dione.", "Step 2: The intermediate is then treated with sodium methoxide in methanol to undergo cyclization and form the final product, 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

CAS RN |

892426-58-3 |

Molecular Formula |

C21H20N2O3 |

Molecular Weight |

348.402 |

IUPAC Name |

1-benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H20N2O3/c1-2-3-13-22-20(24)19-18(16-11-7-8-12-17(16)26-19)23(21(22)25)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |

InChI Key |

DKJBQDUXRLYQBN-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)